molecular formula C9H6F3NOS B13681195 2-Isothiocyanato-1-methoxy-4-trifluoromethyl-benzene

2-Isothiocyanato-1-methoxy-4-trifluoromethyl-benzene

Cat. No.: B13681195
M. Wt: 233.21 g/mol
InChI Key: NMNVKDCLWIYFHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isothiocyanato-1-methoxy-4-trifluoromethyl-benzene is an organic compound with the molecular formula C9H6F3NOS It is known for its unique chemical structure, which includes an isothiocyanate group, a methoxy group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isothiocyanato-1-methoxy-4-trifluoromethyl-benzene typically involves the reaction of 2-amino-1-methoxy-4-trifluoromethyl-benzene with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:

2-Amino-1-methoxy-4-trifluoromethyl-benzene+ThiophosgeneThis compound\text{2-Amino-1-methoxy-4-trifluoromethyl-benzene} + \text{Thiophosgene} \rightarrow \text{this compound} 2-Amino-1-methoxy-4-trifluoromethyl-benzene+Thiophosgene→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Isothiocyanato-1-methoxy-4-trifluoromethyl-benzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles, leading to the formation of thiourea derivatives.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

Major Products Formed

    Thiourea Derivatives: Formed from nucleophilic substitution reactions.

    Aldehydes and Carboxylic Acids: Formed from oxidation reactions.

    Difluoromethyl and Monofluoromethyl Derivatives: Formed from reduction reactions.

Scientific Research Applications

2-Isothiocyanato-1-methoxy-4-trifluoromethyl-benzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Isothiocyanato-1-methoxy-4-trifluoromethyl-benzene involves its interaction with specific molecular targets. The isothiocyanate group is known to react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activities or the modification of protein functions. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene
  • 1-Isothiocyanato-4-phenylbenzene
  • 2-Isothiocyanatoethane-1,1-diyl)dibenzene

Uniqueness

2-Isothiocyanato-1-methoxy-4-trifluoromethyl-benzene is unique due to the presence of both the methoxy and trifluoromethyl groups on the benzene ring. These functional groups impart distinct chemical and physical properties, such as increased reactivity and enhanced stability. The combination of these groups makes this compound particularly valuable in various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C9H6F3NOS

Molecular Weight

233.21 g/mol

IUPAC Name

2-isothiocyanato-1-methoxy-4-(trifluoromethyl)benzene

InChI

InChI=1S/C9H6F3NOS/c1-14-8-3-2-6(9(10,11)12)4-7(8)13-5-15/h2-4H,1H3

InChI Key

NMNVKDCLWIYFHP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)N=C=S

Origin of Product

United States

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